molecular formula C17H16N6O3S B4154388 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4154388
M. Wt: 384.4 g/mol
InChI Key: GCSIFYUFCPMWPQ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 1,2,4-triazole ring. The triazole ring is substituted with a methyl group at position 4 and a pyrazine heterocycle at position 5.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-23-16(12-9-18-4-5-19-12)21-22-17(23)27-10-15(24)20-11-2-3-13-14(8-11)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSIFYUFCPMWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrazinyl and triazolylthioacetamide groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, thiols, and triazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Techniques such as chromatography and recrystallization may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial reaction typically involves the formation of sulfonamide intermediates followed by the introduction of the triazole moiety through nucleophilic substitution reactions.

Table 1: Key Synthetic Steps

StepReactantsConditionsProducts
12,3-dihydrobenzo[1,4]dioxin derivative + sulfonyl chlorideAqueous Na2CO3Sulfonamide intermediate
2Sulfonamide + bromoacetyl derivativesDMF, lithium hydrideTargeted acetamide derivatives

Antidiabetic Potential

Recent studies have indicated that derivatives of this compound exhibit significant inhibitory activity against key enzymes like α-glucosidase and acetylcholinesterase. These enzymes are important in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.

Case Study:
A research article reported that specific derivatives demonstrated IC50 values in the low micromolar range against α-glucosidase, suggesting potential as therapeutic agents for T2DM management . The structure–activity relationship (SAR) studies indicate that modifications on the benzodioxin and triazole moieties significantly influence biological activity.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating a potential application in treating infections caused by resistant bacteria.

Case Study:
A study assessed the antimicrobial efficacy of several synthesized compounds derived from this scaffold. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Future Research Areas

AreaDescription
In vivo studiesAssessing therapeutic efficacy in animal models
ToxicologyComprehensive safety evaluations
Formulation developmentCreating suitable delivery systems for clinical use

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds differ primarily in substituents on the triazole ring and the aromatic/heterocyclic groups attached to the acetamide nitrogen. Key variations include:

Triazole Substituents :

  • Target Compound : 4-methyl, 5-pyrazin-2-yl .
  • : 4-ethyl, 5-pyridin-2-yl .
  • : 4-(2-furylmethyl), 5-pyridin-2-yl .
  • : 4-(4-chlorophenyl), 5-pyridin-2-yl .
  • : 4-methyl, 5-prop-2-enyl .

Aromatic/Heterocyclic Moieties :

  • Target Compound : 2,3-dihydro-1,4-benzodioxin (electron-rich oxygen-containing ring) .
  • : 2-ethyl-6-methylphenyl (hydrophobic alkyl-substituted benzene) .
  • : Pyrimido[5,4-b]indol (polycyclic nitrogen-containing system) .

Physicochemical Properties

Compound (Source) Molecular Formula Molecular Weight Water Solubility (pH 7.4) Key Substituents
Target Compound C₁₈H₁₈N₆O₃S* 422.46* Not reported 4-methyl, 5-pyrazine
C₂₁H₂₁N₅O₃S 423.48 Not reported 4-ethyl, 5-pyridine
C₂₂H₁₉N₅O₄S 449.49 Not reported 4-furylmethyl, 5-pyridine
C₁₆H₁₈N₄O₃S 346.40 48.9 µg/mL 4-methyl, 5-propenyl
C₂₃H₁₈ClN₅O₃S 503.94 Not reported 4-(4-chlorophenyl), 5-pyridine
C₂₀H₂₁N₆OS 393.48 Not reported 4-methyl, 5-pyrazine (phenyl)

*Estimated based on structural analysis.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

The compound has the molecular formula C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S and an exact mass of approximately 396.1256g/mol396.1256\,g/mol . The structure includes a benzodioxin moiety and a triazole-thione functional group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process includes the formation of sulfonamide intermediates followed by the introduction of the triazole-thione moiety. This synthetic route has been documented in several studies focusing on similar compounds .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related compounds. For instance, derivatives of benzodioxane have been screened for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Compound Target Enzyme IC50 Value
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase0.12 µM
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideAChE0.15 µM

These findings suggest that the compound may possess significant therapeutic potential in managing diabetes and neurodegenerative disorders.

Anticancer Activity

The mercapto-substituted triazoles have also shown promising anticancer properties. For example, compounds derived from similar structures exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Specific derivatives demonstrated IC50 values ranging from 6.2 µM to 43.4 µM against these cell lines .

Case Studies

In one case study involving related triazole compounds, researchers evaluated their effects on human breast cancer cells. The study reported that certain derivatives significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Q & A

Basic: What synthetic routes are available for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can yield optimization be achieved?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzodioxin and triazole moieties. A validated approach includes:

  • Step 1: React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the thioether linkage .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yield optimization can be achieved by:
    • Temperature control: Maintaining 25–30°C during coupling reactions to minimize side products.
    • Catalyst screening: Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Analytical validation: Use HPLC-MS to monitor intermediate stability and confirm final product integrity .

Advanced: How can Design of Experiments (DoE) principles be applied to investigate the structure-activity relationship (SAR) of this compound?

Methodological Answer:
A factorial DoE framework is recommended to systematically explore SAR:

  • Variables: Vary substituents on the pyrazine ring, triazole methyl group, and benzodioxin moiety.
  • Response metrics: Measure biological activity (e.g., IC₅₀ in enzyme inhibition assays) and physicochemical properties (logP, solubility).
  • Statistical analysis: Use ANOVA to identify significant variables and response surface methodology (RSM) to model nonlinear interactions .
  • Case study: A similar study on benzodioxin-derived acetamides demonstrated that electron-withdrawing groups on the pyrazine ring enhance activity by 30% (p < 0.05) .
  • Validation: Confirm predicted SAR trends through synthesis and testing of 3–5 prioritized analogs .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

  • Primary techniques:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzodioxin and triazole groups .
    • IR spectroscopy: Confirm sulfanyl (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
  • Contradiction resolution:
    • Multi-spectral cross-validation: Compare NMR data with high-resolution mass spectrometry (HR-MS) to confirm molecular formula .
    • Computational validation: Use density functional theory (DFT) to simulate NMR spectra and match experimental shifts .

Advanced: How can discrepancies in biological activity data across assay platforms be systematically addressed?

Methodological Answer:

  • Root-cause analysis:
    • Assay conditions: Compare buffer pH, temperature, and co-solvents (e.g., DMSO tolerance) across platforms .
    • Orthogonal assays: Validate activity using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays .
  • Dose-response refinement: Perform 8-point dilution series (10 nM–100 μM) to calculate Hill slopes and identify non-specific binding .
  • Computational docking: Use AutoDock Vina to model compound-target interactions and explain variations in activity (e.g., binding pose stability) .

Advanced: What computational and experimental strategies are recommended for optimizing reaction pathways in large-scale synthesis?

Methodological Answer:

  • Reaction path screening:
    • Quantum chemical calculations: Use Gaussian 16 to map energy barriers for key steps (e.g., thioether bond formation) .
    • Microkinetic modeling: Predict rate-limiting steps and optimize catalyst loading (e.g., 0.5–1.0 mol% Pd catalysts) .
  • Process intensification:
    • Flow chemistry: Implement continuous flow reactors to reduce reaction time by 50% and improve heat transfer .
    • In-line analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Stepwise purification:
    • Liquid-liquid extraction: Separate polar byproducts using ethyl acetate/water partitioning .
    • Crystallization: Optimize solvent mixtures (e.g., ethanol/water 7:3) to recover >90% pure product .
  • Advanced chromatography:
    • Preparative HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) gradients for final polishing .
    • Quality control: Validate purity (>98%) via UPLC-UV (λ = 254 nm) .

Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction simulation and scale-up predictions?

Methodological Answer:

  • Multiscale modeling:
    • Microscale: Simulate reaction kinetics using COMSOL’s Chemical Reaction Engineering Module .
    • Macroscale: Predict heat/mass transfer limitations in batch reactors using finite element analysis (FEA) .
  • AI integration:
    • Neural networks: Train models on historical data to predict optimal reaction conditions (e.g., 72% accuracy in yield prediction) .
    • Feedback loops: Use robotic platforms to iteratively refine simulations with experimental data .

Advanced: What strategies mitigate oxidative degradation of the sulfanyl group during storage and bioassays?

Methodological Answer:

  • Stabilization protocols:
    • Antioxidants: Add 0.1% w/v ascorbic acid to stock solutions stored at -80°C .
    • Light protection: Use amber vials and argon sparging to prevent photolytic and oxidative degradation .
  • Analytical monitoring:
    • LC-MS/MS: Track degradation products (e.g., sulfoxide formation) with MRM (Multiple Reaction Monitoring) .
    • Forced degradation studies: Expose samples to 40°C/75% RH for 14 days to establish shelf-life limits .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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